molecular formula C23H14F2N2S2 B11565788 2-[(2-Fluorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile

2-[(2-Fluorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B11565788
M. Wt: 420.5 g/mol
InChI Key: KLDQYHXWAYZFJM-UHFFFAOYSA-N
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Description

4-(4-FLUOROPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a pyridine ring substituted with fluorophenyl, thiophene, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Core: This can be achieved through a condensation reaction involving suitable precursors.

    Introduction of Fluorophenyl Groups: This step may involve nucleophilic aromatic substitution reactions.

    Attachment of the Thiophene Ring: This can be done via cross-coupling reactions such as Suzuki or Stille coupling.

    Introduction of the Carbonitrile Group: This step might involve the use of cyanating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to amines or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced nitriles.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as an anti-cancer or anti-inflammatory agent.

Industry

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-FLUOROPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE: can be compared with other pyridine derivatives that have similar substituents.

Uniqueness

    Structural Features: The combination of fluorophenyl, thiophene, and carbonitrile groups in a single molecule.

    Reactivity: Unique reactivity patterns due to the presence of multiple functional groups.

Properties

Molecular Formula

C23H14F2N2S2

Molecular Weight

420.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C23H14F2N2S2/c24-17-9-7-15(8-10-17)18-12-21(22-6-3-11-28-22)27-23(19(18)13-26)29-14-16-4-1-2-5-20(16)25/h1-12H,14H2

InChI Key

KLDQYHXWAYZFJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F)C#N)F

Origin of Product

United States

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